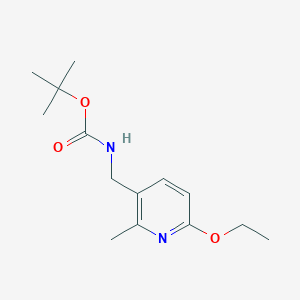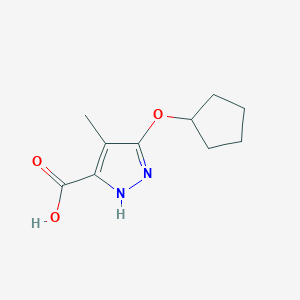
5-Chloro-4-morpholinopyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-morpholinopyridine-3-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and other industries. This compound features a pyridine ring substituted with a chloro group, a morpholine ring, and a sulfonamide group, making it a unique and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-morpholinopyridine-3-sulfonamide typically involves the reaction of 5-chloro-4-morpholinopyridine with a sulfonamide reagent. One common method is the oxidative coupling of thiols and amines, which has emerged as a highly useful method for synthesizing structurally diverse sulfonamides . This method does not require additional pre-functionalization and de-functionalization steps, streamlining the synthetic route and reducing waste generation.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar oxidative coupling methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of low-cost commodity chemicals such as thiols and amines makes this method economically viable for large-scale production .
化学反応の分析
Types of Reactions
5-Chloro-4-morpholinopyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonyl derivatives, reduced amines, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
5-Chloro-4-morpholinopyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 5-Chloro-4-morpholinopyridine-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . By inhibiting this enzyme, the compound prevents the formation of folic acid, leading to the inhibition of bacterial DNA synthesis and cell division .
類似化合物との比較
Similar Compounds
Sulfonamides: Other sulfonamide compounds include sulfamethoxazole and sulfadiazine, which are widely used as antibacterial agents.
Sulfonimidates: These compounds are structurally similar and are used as intermediates in the synthesis of other sulfur-containing compounds.
Uniqueness
5-Chloro-4-morpholinopyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H12ClN3O3S |
|---|---|
分子量 |
277.73 g/mol |
IUPAC名 |
5-chloro-4-morpholin-4-ylpyridine-3-sulfonamide |
InChI |
InChI=1S/C9H12ClN3O3S/c10-7-5-12-6-8(17(11,14)15)9(7)13-1-3-16-4-2-13/h5-6H,1-4H2,(H2,11,14,15) |
InChIキー |
FJBVQZUZJWLCLC-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=C(C=NC=C2S(=O)(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



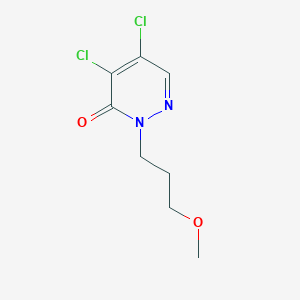
![2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11809932.png)

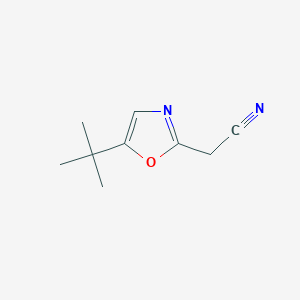
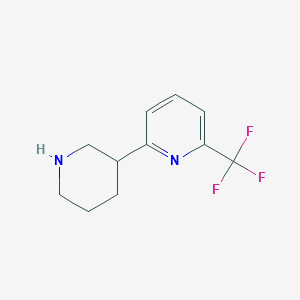
![5-Bromo-2-(piperidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B11809955.png)

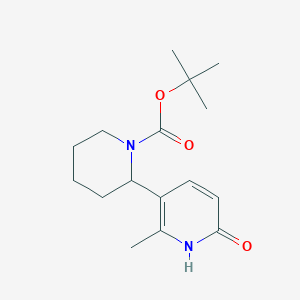
![5-Bromo-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11809985.png)
